molecular formula C20H16N2O B11014350 (2E)-2,3-diphenyl-N-(pyridin-3-yl)prop-2-enamide

(2E)-2,3-diphenyl-N-(pyridin-3-yl)prop-2-enamide

Cat. No.: B11014350
M. Wt: 300.4 g/mol
InChI Key: FJIRQBGBXRFKPF-XMHGGMMESA-N
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Description

(E)-2,3-Diphenyl-N-(3-pyridyl)-2-propenamide is an organic compound characterized by the presence of a pyridine ring attached to a propenamide moiety, which is further substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-Diphenyl-N-(3-pyridyl)-2-propenamide typically involves the reaction of 3-pyridylamine with cinnamoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-pyridylamine attacks the carbonyl carbon of cinnamoyl chloride, leading to the formation of the propenamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-Diphenyl-N-(3-pyridyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the propenamide moiety into corresponding amines or alcohols.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-2,3-Diphenyl-N-(3-pyridyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-2,3-Diphenyl-N-(3-pyridyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds containing pyridazine rings with similar substitution patterns.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings that exhibit similar biological activities.

Uniqueness

(E)-2,3-Diphenyl-N-(3-pyridyl)-2-propenamide is unique due to its specific combination of a pyridine ring with a propenamide moiety and phenyl substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

(E)-2,3-diphenyl-N-pyridin-3-ylprop-2-enamide

InChI

InChI=1S/C20H16N2O/c23-20(22-18-12-7-13-21-15-18)19(17-10-5-2-6-11-17)14-16-8-3-1-4-9-16/h1-15H,(H,22,23)/b19-14+

InChI Key

FJIRQBGBXRFKPF-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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